molecular formula C13H8ClF3S B7991306 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene

Cat. No.: B7991306
M. Wt: 288.72 g/mol
InChI Key: YVWMXKSPMDYKGW-UHFFFAOYSA-N
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Description

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is an organic compound that belongs to the class of aromatic compounds It is characterized by the presence of chlorine, fluorine, and sulfur atoms attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene typically involves the reaction of 3,4-difluorobenzenethiol with 1-chloro-3-fluoro-2-bromomethylbenzene under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism, where the thiol group attacks the bromomethyl group, leading to the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene can undergo various types of chemical reactions, including:

    Nucleophilic Substitution: The chlorine and fluorine atoms on the benzene ring can be substituted by nucleophiles under appropriate conditions.

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove halogen atoms or to modify the sulfur-containing group.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO).

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

    Nucleophilic Substitution: Substituted benzene derivatives with different nucleophiles.

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dehalogenated products or modified sulfur-containing compounds.

Scientific Research Applications

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene involves its interaction with molecular targets through various pathways:

    Molecular Targets: The compound can interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may affect signaling pathways, metabolic processes, or cellular functions depending on its specific interactions with molecular targets.

Comparison with Similar Compounds

Similar Compounds

  • 1-Chloro-2-fluoro-3-[(3,4-difluorophenyl)sulfanylmethyl]benzene
  • 2-Chloro-4-fluoro-1-(trifluoromethyl)benzene
  • 1-Chloro-4-(3,3,3-trifluoroprop-1-en-2-yl)benzene

Uniqueness

1-Chloro-3-fluoro-2-[(3,4-difluorophenyl)sulfanylmethyl]benzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

1-chloro-2-[(3,4-difluorophenyl)sulfanylmethyl]-3-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8ClF3S/c14-10-2-1-3-11(15)9(10)7-18-8-4-5-12(16)13(17)6-8/h1-6H,7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVWMXKSPMDYKGW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)CSC2=CC(=C(C=C2)F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8ClF3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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